

Application Notes and Protocols for Fostriecin in Cell Culture Experiments

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For Researchers, Scientists, and Drug Development Professionals Introduction

Fostriecin is an antitumor antibiotic produced by the bacterium Streptomyces pulveraceus.[1] It is a structurally unique phosphate monoester that has demonstrated significant cytotoxic activity against a variety of cancer cell lines, including leukemia, lung, breast, and ovarian cancers.[2] Initially investigated for its inhibition of topoisomerase II, subsequent research has revealed that **Fostriecin**'s primary mechanism of action and potent antitumor effects are attributable to its highly selective inhibition of serine/threonine protein phosphatases, particularly Protein Phosphatase 2A (PP2A) and Protein Phosphatase 4 (PP4).[3][4] This document provides detailed application notes and protocols for the effective use of **Fostriecin** in cell culture experiments.

Mechanism of Action

Fostriecin exerts its biological effects primarily by inhibiting key cellular enzymes responsible for dephosphorylation events. Its high potency and selectivity make it a valuable tool for studying phosphatase-regulated signaling pathways.

Primary Targets (High Potency): Fostriecin is a potent inhibitor of Protein Phosphatase 2A (PP2A) and Protein Phosphatase 4 (PP4), with IC50 values in the low nanomolar range.[5]
 Inhibition of PP2A is considered the main mechanism for its antitumor activity.[6]





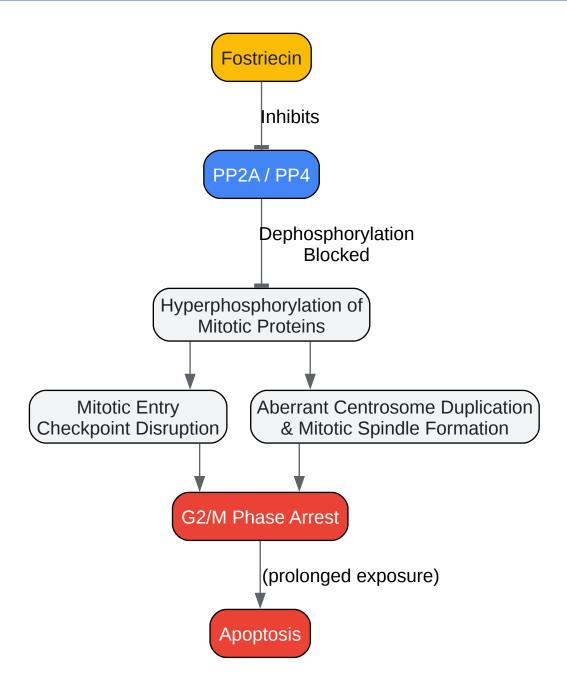


Experimental evidence shows that **Fostriecin** directly and covalently binds to the Cysteine-269 residue of the PP2A catalytic subunit (PP2Ac).[7]

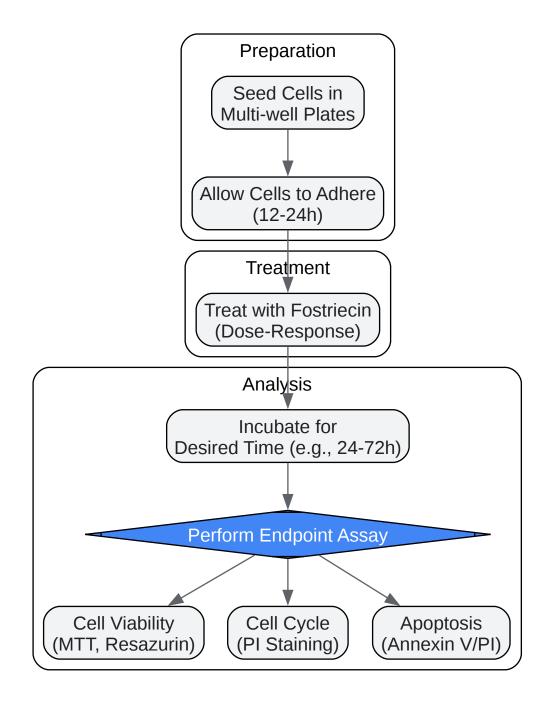
Secondary Targets (Lower Potency): At significantly higher concentrations, Fostriecin also
weakly inhibits Protein Phosphatase 1 (PP1) and DNA Topoisomerase II.[3] The
concentration required to inhibit Topoisomerase II is substantially higher than that needed for
PP2A inhibition, suggesting that PP2A is the more relevant target for its observed cell cycle
effects at lower doses.[6][8]

The inhibition of PP2A and PP4 disrupts the regulation of numerous signaling pathways that control cell cycle progression, leading to mitotic arrest and eventual cell death.









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